molecular formula C16H24ClNO3 B1424022 Methyl 4-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride CAS No. 1220038-79-8

Methyl 4-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride

Cat. No. B1424022
M. Wt: 313.82 g/mol
InChI Key: MQUISSHLPFBKTC-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride (MPBH) is an organic compound belonging to the class of piperazines, which are cyclic compounds containing two nitrogen atoms at opposite positions in the ring. MPBH is a white powder with a melting point of about 175°C. It is soluble in water, alcohols, and ethers, and has a strong odor. It is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis and photophysical properties of methyl salicylate derivatives, which are structurally related to the compound of interest. These derivatives exhibited distinct absorption and emission spectra, suggesting their potential application in photophysical studies and material sciences (Yoon et al., 2019).
  • Another research explored the synthesis, characterization, and antimicrobial activity of N-aryl amino-4-acetamido-2-ethoxy benzamides, obtained through a reaction involving a similar methyl-4-acetamido-2-ethoxy benzoate compound. This suggests potential applications in the development of new antimicrobial agents (Padaliya & Parsania, 2015).

Potential Applications

  • Cadmium(II) complexes, involving derivatives similar to the compound , were studied for their mimetic activities against organophosphate pesticide degrading enzymes and metallo-β-lactamases. These complexes showed competent phosphoesterase and β-lactamase activities, indicating their potential application in bioremediation and as biochemical tools (Daumann et al., 2012).
  • Research on methyl 4-(4-alkoxystyryl)benzoates, which share a structural motif with the compound of interest, revealed liquid crystalline and fluorescence properties. These findings suggest applications in the development of materials for electronic and photonic devices (Muhammad et al., 2016).

properties

IUPAC Name

methyl 4-(2-piperidin-2-ylethoxymethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-19-16(18)14-7-5-13(6-8-14)12-20-11-9-15-4-2-3-10-17-15;/h5-8,15,17H,2-4,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUISSHLPFBKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride

CAS RN

1220038-79-8
Record name Benzoic acid, 4-[[2-(2-piperidinyl)ethoxy]methyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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